molecular formula C16H17ClS B12587350 Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- CAS No. 613245-44-6

Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-

Cat. No.: B12587350
CAS No.: 613245-44-6
M. Wt: 276.8 g/mol
InChI Key: NATIUKSUURYMAW-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- typically involves the reaction of 1-chloro-4-iodobenzene with 1-methyl-3-phenylpropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the thioether group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar aprotic solvent.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products or modified thioether derivatives.

Scientific Research Applications

Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-chloro-4-methyl-
  • Benzene, 1-chloro-4-ethyl-
  • Benzene, 1-chloro-4-phenyl-

Uniqueness

Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

613245-44-6

Molecular Formula

C16H17ClS

Molecular Weight

276.8 g/mol

IUPAC Name

1-chloro-4-(4-phenylbutan-2-ylsulfanyl)benzene

InChI

InChI=1S/C16H17ClS/c1-13(7-8-14-5-3-2-4-6-14)18-16-11-9-15(17)10-12-16/h2-6,9-13H,7-8H2,1H3

InChI Key

NATIUKSUURYMAW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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